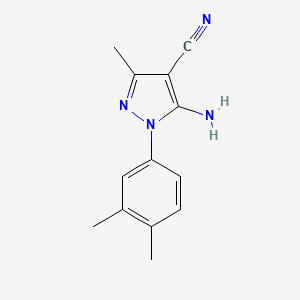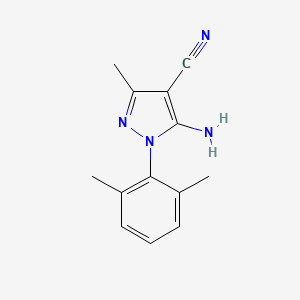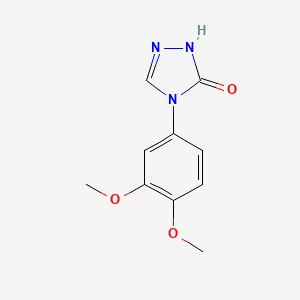![molecular formula C13H12N2O4 B1415414 [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid CAS No. 1105193-75-6](/img/structure/B1415414.png)
[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid
概要
説明
“[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid” is a chemical compound with the molecular weight of 260.25 . It is a solid substance and is used as an intermediate for pharmaceuticals and other organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O4/c1-19-10-4-2-9 (3-5-10)11-6-12 (16)15 (8-14-11)7-13 (17)18/h2-6,8H,7H2,1H3, (H,17,18) . This indicates that the compound has a complex structure with multiple functional groups including a methoxy group, a pyrimidinone group, and a carboxylic acid group.Chemical Reactions Analysis
Carboxylic acids like this compound can donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat. Neutralization between an acid and a base produces water plus a salt .Physical And Chemical Properties Analysis
This compound is a solid . Carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water; those with more than six carbons are slightly soluble in water . Soluble carboxylic acid dissociate to an extent in water to yield hydrogen ions .科学的研究の応用
Chemical Synthesis and Reactivity
4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid and its derivatives show significant versatility in chemical synthesis. For example, Farouk et al. (2021) explored its acetylation and formylation to create new nitrogen heterocyclic compounds, highlighting its utility as a building block in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Interactions
The compound's derivatives have been studied for their biological interactions. Meng et al. (2012) synthesized novel derivatives and investigated their binding with bovine serum albumin, providing insights into protein-ligand interactions and potential biomedical applications (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Anticonvulsant Properties
A novel anticonvulsant drug candidate, Epimidin, incorporating this chemical structure, has been a subject of pharmacological interest. Severina et al. (2021) developed a method for determining related substances in Epimidin, signifying its relevance in pharmaceutical sciences (Severina et al., 2021).
Fluorescence Applications
Hirano et al. (2004) demonstrated that 6-Methoxy-4-quinolone, derived from a similar structure, is a novel fluorophore with strong fluorescence in a wide pH range, useful for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Safety and Hazards
将来の方向性
作用機序
- In plants, it has been found to inhibit the germination of cress and lettuce seeds .
- In fungi (specifically Aspergillus), it is produced as a metabolite during metabolic reactions .
Target of Action
Pharmacokinetics
- 4-methoxyphenylacetic acid is a monocarboxylic acid, and its absorption likely occurs through passive diffusion in the gastrointestinal tract. It may distribute to various tissues, including blood, urine, and saliva . Metabolism pathways are not well-defined. It is excreted primarily in urine . Its bioavailability depends on factors such as solubility and metabolism.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-12(16)15(8-14-11)7-13(17)18/h2-6,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQDWBNJNHHUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




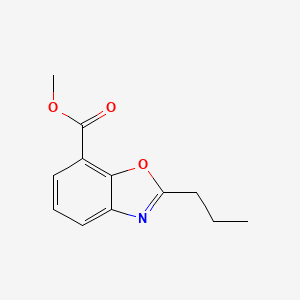
![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)
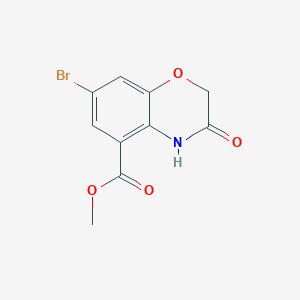

![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)

